

# Comparative Analysis of Synthetic Yields and Step Counts

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The synthesis of **ent-Heronamide C** has been achieved through a highly modular strategy.[1] A direct comparison with an independent synthesis is not possible due to the absence of other published routes. However, a comparison with the same research group's earlier synthesis of the natural enantiomer provides a benchmark for efficiency and convergency. The data is summarized in Table 1.



Metric	Modular Synthesis of ent- Heronamide C	First-Generation Synthesis of Heronamide C
Overall Yield	Not explicitly reported	Not explicitly reported
Longest Linear Sequence	Information not available	Information not available
Key Coupling Yield (Stille)	40%	Information not available
Macrolactamization Yield	53% (over 2 steps)	Information not available
Final Deprotection Yield	90%	Information not available

Reaction Yields in Heronamide Synthesis. The modular synthesis of ent-Heronamide C reports specific yields for latestage transformations.[1] Data for the first-generation

synthesis is less detailed in the

available literature.[2][3]

Table 1: Comparison of Key

## **Synthetic Strategies and Methodologies**

The successful synthesis of **ent-Heronamide C** relies on a convergent and modular approach. [1][4] This stands in contrast to an earlier, more linear strategy developed for the synthesis of the proposed structure of Heronamide C.[2][3][5]

### The Modular Synthesis of ent-Heronamide C

The modular strategy for **ent-Heronamide C** involves the synthesis of two key fragments, which are then coupled and cyclized.[1]

Experimental Protocol: Stille Coupling of Fragments

The C1-C13 fragment (ent-9) and the C14-C27 fragment (12) were coupled using Stille conditions to yield the seco-acid (31) in a 40% yield.[1]

Experimental Protocol: Macrolactamization and Deprotection



The seco-acid (31) was treated with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) followed by (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) to afford the TES-protected macrolactam (32) in a 53% yield over two steps. The final deprotection of the triethylsilyl (TES) ethers was achieved using tetrabutylammonium fluoride (TBAF) to give **ent-Heronamide C** in 90% yield.[1]

### **First-Generation Synthesis of Heronamide C**

An earlier approach to the proposed structure of Heronamide C utilized a Sato-Micalizio reductive alkyne-alkyne coupling and a remote-amine-controlled stannylcupration to construct key fragments. The macrocycle was then closed via an intramolecular Stille coupling.[2][3] While this route successfully produced the target molecule, the development of the more modular strategy suggests a desire for increased convergence and efficiency.

### **Visualizing the Synthetic Pathways**

The logical flow of the modular synthesis of **ent-Heronamide C** is depicted below, highlighting the convergent assembly of the final product.



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Figure 1: Convergent synthesis of ent-Heronamide C.

#### Conclusion

The synthesis of **ent-Heronamide C** has been accomplished through a sophisticated modular strategy. While a direct comparison to independent synthetic routes is not yet possible, the evolution from an earlier-generation synthesis of the natural enantiomer highlights a trend



towards more convergent and efficient chemical plans. The detailed experimental protocols for the key late-stage transformations provide a clear roadmap for researchers in the field. Further work from other research groups would be beneficial to provide a broader context for the independent verification of this complex total synthesis.

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